molecular formula C5H10Br2O B8346943 1-Bromo-4-(bromomethoxy)butane CAS No. 51918-70-8

1-Bromo-4-(bromomethoxy)butane

Cat. No.: B8346943
CAS No.: 51918-70-8
M. Wt: 245.94 g/mol
InChI Key: WPUVUIYVMQGQBL-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethoxy)butane is a brominated ether compound characterized by a butane backbone with bromine at the terminal carbon (position 1) and a bromomethoxy (-OCH₂Br) group at position 2. This structure renders it a bifunctional alkylating agent, capable of participating in nucleophilic substitution reactions at both brominated sites. While specific data for this compound are scarce in the provided evidence, analogs such as 1-bromo-4-ethoxybutane and 1-bromo-4-(tert-butoxy)butane suggest that steric and electronic effects of substituents critically influence its reactivity and applications in organic synthesis, polymer chemistry, or pharmaceutical intermediates .

Properties

CAS No.

51918-70-8

Molecular Formula

C5H10Br2O

Molecular Weight

245.94 g/mol

IUPAC Name

1-bromo-4-(bromomethoxy)butane

InChI

InChI=1S/C5H10Br2O/c6-3-1-2-4-8-5-7/h1-5H2

InChI Key

WPUVUIYVMQGQBL-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)COCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-(bromomethoxy)butane with structurally related brominated ethers, highlighting molecular properties, physical characteristics, and applications:

Compound Molecular Formula Molecular Weight Substituent Boiling Point (°C) Density (g/cm³) Key Applications
1-Bromo-4-(bromomethoxy)butane C₅H₉Br₂O 249.94* -OCH₂Br N/A N/A Potential alkylating agent, intermediate in organic synthesis (inferred)
1-Bromo-4-ethoxybutane C₆H₁₃BrO 181.07 -OCH₂CH₃ N/A N/A Solvent, intermediate in Grignard reactions or polymer synthesis
1-Bromo-4-(tert-butoxy)butane C₈H₁₇BrO 209.12 -OC(CH₃)₃ 203.9 (predicted) 1.160 (predicted) Bulky alkylating agent, used in controlled reactivity scenarios
1-Bromo-4-(2-methoxyethoxy)butane C₉H₁₇BrO₂ 249.15 -OCH₂CH₂OCH₃ N/A N/A Polyether precursor, specialty solvent
1-Bromo-4-(t-butyldimethylsiloxy)butane C₁₀H₂₃BrOSi 267.28 -OSi(CH₃)₂C(CH₃)₃ N/A N/A Protecting group in organic synthesis, silicon-based functionalization
1-Bromo-4-(1H,1H,2H,2H-heptadecafluorodecoxy)butane C₁₄H₁₃BrF₁₇O 731.59 -O(CF₂)₈CF₃ N/A N/A Fluoropolymer synthesis, surface modification

*Calculated molecular weight based on formula.

Key Findings:

Substituent Effects on Reactivity :

  • Steric Hindrance : The tert-butoxy group in 1-bromo-4-(tert-butoxy)butane reduces reactivity in nucleophilic substitutions due to steric bulk, making it suitable for selective alkylation .
  • Electronic Effects : The electron-withdrawing bromomethoxy group in 1-bromo-4-(bromomethoxy)butane likely enhances electrophilicity at both bromine sites compared to ethoxy or methoxy analogs .

Predicted densities (e.g., 1.160 g/cm³ for tert-butoxy derivative) suggest these compounds are denser than non-halogenated ethers .

Applications :

  • Pharmaceuticals : Brominated butanes like 1-bromo-4-phenylbutane () are intermediates in drug synthesis, suggesting similar utility for 1-bromo-4-(bromomethoxy)butane.
  • Polymer Chemistry : Fluorinated derivatives () are used in fluoropolymer films, while silyl-protected variants () aid in silicon-based material design.

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